molecular formula C5H11NO B1581761 2-Methylmorpholine CAS No. 27550-90-9

2-Methylmorpholine

Cat. No.: B1581761
CAS No.: 27550-90-9
M. Wt: 101.15 g/mol
InChI Key: LQMMFVPUIVBYII-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Considerations

2-Methylmorpholine (C₅H₁₁NO) is a heterocyclic amine derivative of morpholine, characterized by a six-membered ring containing one oxygen and one nitrogen atom. The methyl substituent is located at the 2-position of the morpholine ring, introducing stereochemical complexity due to the potential for axial or equatorial orientation. The chair conformation is the most stable configuration for the morpholine ring, with the nitrogen and oxygen atoms adopting equatorial positions to minimize steric strain. In this compound, the methyl group preferentially occupies an equatorial position to avoid 1,3-diaxial interactions with adjacent hydrogen atoms, as demonstrated by nuclear magnetic resonance (NMR) studies and computational modeling.

The stereochemistry of this compound is further influenced by the chirality at the 2-position. Enantiomers such as (R)-2-methylmorpholine and (S)-2-methylmorpholine exhibit distinct physicochemical behaviors, particularly in their interactions with chiral environments. For instance, the (R)-enantiomer (CAS 790184-33-7) has been isolated and characterized via X-ray crystallography, revealing a chair conformation with the methyl group in an equatorial orientation. This stereochemical preference aligns with the general trend observed in N-methylated heterocycles, where equatorial substitution minimizes torsional strain and van der Waals repulsions.

Crystallographic Analysis and Conformational Dynamics

X-ray crystallographic studies of this compound derivatives provide critical insights into its conformational dynamics. For example, the crystal structure of (R)-2-methylmorpholine hydrochloride (CAS 1022094-03-6) confirms the chair conformation of the morpholine ring, with the methyl group occupying an equatorial position. The unit cell parameters for related morpholine derivatives, such as 4-methylmorpholine, reveal a monoclinic crystal system (space group C2/c) with lattice constants a = 27.248 Å, b = 5.824 Å, and c = 14.275 Å. These structural details highlight the role of hydrogen bonding and van der Waals interactions in stabilizing the crystal lattice.

Conformational flexibility in this compound is limited due to the rigid chair structure of the morpholine ring. However, minor puckering distortions may occur under certain conditions, as observed in molecular dynamics simulations of analogous compounds. Quaternization studies using deuteriomethyl iodide have demonstrated that the nitrogen atom in this compound undergoes axial methylation preferentially, a phenomenon attributed to steric effects and transition-state stabilization. This axial preference is consistent with the γ-syn-axial effect observed in cyclic amines, where bulky substituents favor axial positions during reaction processes.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):
The proton NMR spectrum of this compound exhibits distinct signals for the methyl group (δ 1.2–1.4 ppm) and the morpholine ring protons. The equatorial methyl group causes splitting of adjacent protons, with coupling constants (J) ranging from 2.5–3.5 Hz. Carbon-13 NMR reveals resonances for the methyl carbon at δ 22–24 ppm, while the ring carbons adjacent to oxygen and nitrogen appear at δ 66–72 ppm. The stereochemical assignment of enantiomers is facilitated by chiral shift reagents or enantiopure solvents, which induce diastereomeric splitting in the NMR signals.

Infrared (IR) Spectroscopy:
Key IR absorption bands include the C-O stretch at 1,120–1,080 cm⁻¹ and the C-N stretch at 1,020–980 cm⁻¹. The N-H stretch in the free base form is observed at 3,300–3,200 cm⁻¹, while protonated forms (e.g., hydrochlorides) show broad N-H stretches near 2,500 cm⁻¹.

Mass Spectrometry (MS):
Electron ionization mass spectra of this compound display a molecular ion peak at m/z 101 (C₅H₁₁NO⁺), with fragmentation pathways involving loss of methyl (m/z 86) or morpholine ring cleavage (m/z 57). High-resolution mass spectrometry confirms the molecular formula with an exact mass of 101.0841 Da.

Thermodynamic Properties and Phase Behavior

This compound is a liquid at room temperature, with a boiling point of 136°C and a density of 0.97 g/cm³ at 20°C. The enthalpy of vaporization (ΔvapH) is estimated at 45.3 kJ/mol, comparable to other morpholine derivatives. Its vapor pressure follows the Antoine equation, with parameters log₁₀(P) = 6.44713 - 7,168.09/(T + 7.09931), where P is in kPa and T is in Kelvin. The compound exhibits partial miscibility with water, forming azeotropes at specific concentrations, and is fully miscible with polar organic solvents such as ethanol and acetone.

Properties

IUPAC Name

2-methylmorpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-5-4-6-2-3-7-5/h5-6H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQMMFVPUIVBYII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50328468
Record name 2-methylmorpholine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27550-90-9
Record name 2-methylmorpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50328468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylmorpholine
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Preparation Methods

Morpholine Methylation via Methylcarbonate (Catalyst-Free Method)

One of the most efficient and widely studied methods for preparing 2-methylmorpholine involves the direct methylation of morpholine using methylcarbonate as the methylating agent. This method is notable for its simplicity, absence of catalysts, and relatively mild reaction conditions.

Reaction Overview:

  • Raw materials: Morpholine and methylcarbonate
  • Molar ratio: Morpholine to methylcarbonate typically 1:0.5 to 1
  • Reaction conditions: Temperature range 100–200 °C; pressure 1.0 × 10^5 to 50 × 10^5 Pa; reaction time 1–10 hours
  • No catalyst added
  • Product isolation: Mixture distillation to purify this compound

Representative Reaction Conditions and Yields:

Embodiment Temperature (°C) Pressure (Pa) Time (hours) Morpholine Conversion (%) This compound Yield (%)
1 100 1.0 × 10^5 1 Not specified Not specified
2 150 20 × 10^5 5 Not specified Not specified
3 200 50 × 10^5 10 91.11 76.69

This process avoids the use of hydrogen gas or metal catalysts, which reduces safety risks and production costs. The reaction proceeds via nucleophilic substitution, where methylcarbonate acts as a methyl donor to the nitrogen of morpholine, forming this compound and releasing byproducts such as carbon dioxide or methanol derivatives.

Advantages:

  • Catalyst-free, simplifying the process and reducing contamination
  • Product purification achieved by straightforward distillation
  • Moderate temperature and pressure conditions compared to older methods

Reference: CN103121978A patent details this method extensively, including spectroscopic confirmation of product purity and reaction optimization.

Paraformaldehyde-Based Synthesis without Metal Catalysts

Another notable method involves the reaction of morpholine with paraformaldehyde in an aqueous medium, also without the use of metal catalysts or reducing agents. This method is designed for safer operation and high yield under controlled temperature conditions.

Process Summary:

  • Raw materials: Morpholine, paraformaldehyde, water
  • Reaction temperature: 80–90 °C (optimal around 85 °C)
  • Water amount: 20–30 parts by weight per 50 parts morpholine (optimal 25–28 parts)
  • Paraformaldehyde amount: 50–60 parts by weight per 50 parts morpholine (optimal 55–58 parts)
  • No metal catalyst or reducing agent used
  • Post-reaction treatment includes cooling, addition of metal salts (e.g., sodium chloride) for phase separation, and distillation for purification

Key Reaction Steps:

  • Morpholine and water are mixed and heated to above 80 °C.
  • Paraformaldehyde is added gradually with stirring.
  • Reaction proceeds until no further carbon dioxide evolution is detected, indicating completion.
  • The mixture is cooled below 30 °C.
  • Sodium chloride (~20% of morpholine mass) is added to induce phase separation.
  • The organic phase containing this compound is separated and distilled, achieving a single-pass rectification yield above 95%.

Advantages:

  • Mild reaction temperature conducive to safer operation
  • Avoids use of hazardous hydrogen or metal catalysts
  • High yield and purity with efficient phase separation and distillation
  • Water as solvent improves environmental profile

Reference: CN111675677B patent provides detailed procedural steps and optimization parameters for this process.

Historical and Alternative Methods

Earlier methods for preparing N-methylmorpholine involved catalytic hydrogenation of glycol ethers with amines under high temperature and pressure, often using nickel-based catalysts. These methods, while effective, suffered from drawbacks such as:

  • High temperature (~250 °C) and high pressure (~1500 psi)
  • Use of flammable and explosive hydrogen gas
  • Complex catalyst preparation and separation
  • Increased production costs and safety concerns

Another approach involved cyclization of two-(2-hydroxyalkyl) amines under acidic conditions with toluene as solvent at elevated pressures (1 × 10^7 to 2 × 10^7 Pa) and temperatures (170–210 °C). This method was also costly due to high pressure and solvent use.

These older methods have largely been supplanted by the more efficient and safer methylcarbonate and paraformaldehyde routes described above.

Comparative Summary of Preparation Methods

Method Raw Materials Conditions Catalyst Yield (%) Advantages Disadvantages
Methylcarbonate methylation Morpholine, methylcarbonate 100–200 °C, 1.0–50 × 10^5 Pa None Up to ~77 Catalyst-free, simple distillation Moderate pressure required
Paraformaldehyde reaction Morpholine, paraformaldehyde, water 80–90 °C, atmospheric pressure None >95 (rectification) Mild conditions, high purity Requires phase separation step
Catalytic hydrogenation (historical) Glycol ethers, amines, H2 ~250 °C, high pressure Nickel-based catalyst Variable Established method High temp/pressure, safety issues
Cyclization of hydroxyalkyl amines Two-(2-hydroxyalkyl) amines 170–210 °C, very high pressure Acid catalyst Variable Direct cyclization High pressure, costly solvents

Research Findings and Notes

  • The methylcarbonate method's catalyst-free nature reduces production complexity and environmental impact.
  • Reaction times and pressures can be adjusted to optimize yield and throughput.
  • Paraformaldehyde-based synthesis benefits from mild temperature and atmospheric pressure, making it suitable for scale-up with minimal safety hazards.
  • Post-reaction purification involving salt-induced phase separation enhances product recovery and purity.
  • Spectroscopic analyses (e.g., mass spectrometry, chromatographic retention times) confirm the identity and purity of this compound in both methods.
  • Both methods avoid hydrogen gas, reducing explosion risk and simplifying plant design.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-Methylmorpholine can undergo oxidation reactions to form N-oxides.

    Reduction: It can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Halogenated compounds and strong bases are typically used in substitution reactions.

Major Products

    Oxidation: N-Methylmorpholine N-oxide.

    Reduction: Secondary amines.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Organic Synthesis

Role as a Building Block
2-Methylmorpholine is widely used as an intermediate in the synthesis of various organic compounds. It serves as a precursor for the development of pharmaceuticals and agrochemicals due to its ability to undergo diverse chemical transformations.

Table 1: Common Reactions Involving this compound

Reaction TypeProduct TypeExample Reaction
OxidationOximes, AmidesConversion to oxime derivatives
ReductionAminesReduction to form secondary amines
SubstitutionSubstituted MorpholinesFormation of morpholine derivatives with various functional groups

Medicinal Chemistry

Drug Development
Research indicates that this compound can act as a scaffold for new therapeutic agents, particularly in treating neurological disorders such as anxiety and depression. Its structural similarity to neurotransmitter receptors makes it a candidate for drug design aimed at modulating these receptors.

Case Study: Neurological Applications

A recent study explored the potential of this compound derivatives in inhibiting neurotransmitter reuptake mechanisms, suggesting their use in developing antidepressant medications. The compound's interaction with serotonin and norepinephrine transporters was evaluated, showing promising results in preclinical models.

Biochemical Research

Enzyme Inhibition Studies
this compound has been utilized in biochemical research for its ability to inhibit specific enzymes. For example, it has shown effectiveness against HIV-1 protease, making it a subject of interest for antiviral drug development.

Table 2: Enzyme Inhibition Data

EnzymeInhibition TypeReference
HIV-1 ProteaseCompetitive InhibitorBiosynth Study
α-GlucosidaseSignificant InhibitionMDPI Study

Material Science

Polymer Production
In material science, this compound is employed as a monomer or co-monomer in synthesizing specialty polymers. These polymers exhibit unique properties beneficial for various industrial applications.

Case Study: Specialty Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances mechanical properties and thermal stability. This application is particularly relevant in producing high-performance materials used in automotive and aerospace industries.

Antimicrobial Activity

Biological Activity
In vitro studies have highlighted the antimicrobial properties of this compound derivatives against both Gram-positive and Gram-negative bacteria.

Table 3: Antimicrobial Activity Data

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus<0.25BenchChem Study
Escherichia coli1–4BenchChem Study
Klebsiella pneumoniae16BenchChem Study

Mechanism of Action

2-Methylmorpholine acts primarily as a base catalyst in various chemical reactions. It facilitates the formation of reaction intermediates by donating a pair of electrons. In biological systems, it can interact with molecular targets such as enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Structural and Functional Differences

The table below highlights key structural and functional distinctions between 2-Methylmorpholine and analogous morpholine derivatives:

Compound Name Molecular Formula Substituent(s) Key Functional Group Applications
This compound C₅H₁₁NO 2-methyl Tertiary amine Catalysis, chiral synthesis
5-Methylmorpholine-2-carboxylic acid C₆H₁₁NO₃ 5-methyl, 2-carboxylic acid Carboxylic acid Peptide synthesis, zwitterionic forms
3-Methyl-2-phenylmorpholine hydrochloride C₁₁H₁₆ClNO 3-methyl, 2-phenyl Aromatic ring Pharmaceutical intermediates
Morpholine-4-sulfonyl chloride C₄H₈ClNO₂S 4-sulfonyl chloride Sulfonyl chloride Sulfonation reactions
4-Isopropylmorpholine C₇H₁₅NO 4-isopropyl Bulky alkyl group Solvent, surfactant
Key Observations:

Substituent Position and Reactivity :

  • The 2-methyl group in this compound introduces steric hindrance near the nitrogen atom, influencing its coordination behavior in metal complexes compared to unsubstituted morpholine . In contrast, 5-Methylmorpholine-2-carboxylic acid has a polar carboxylic acid group, enhancing solubility in aqueous media and enabling zwitterionic behavior .
  • 3-Methyl-2-phenylmorpholine incorporates a hydrophobic phenyl ring, making it suitable for lipophilic drug intermediates .

Functional Group Diversity :

  • Morpholine-4-sulfonyl chloride (CAS: 1828-66-6) is highly reactive due to the sulfonyl chloride group, enabling nucleophilic substitution reactions for sulfonamide synthesis .
  • 4-Isopropylmorpholine lacks reactive functional groups, serving primarily as a solvent or phase-transfer agent.

Enantiomeric Utility :

  • The (R)- and (S)-enantiomers of this compound are priced differentially (e.g., €79.00/g for (R)-isomer ), reflecting their demand in asymmetric catalysis and enantioselective drug synthesis.

Physicochemical Properties

  • Boiling Point/Solubility : this compound’s hydrochloride salt is hygroscopic and water-soluble, whereas 4-isopropylmorpholine is hydrophobic due to its bulky alkyl chain .
  • Thermal Stability : Sulfonyl chloride derivatives (e.g., morpholine-4-sulfonyl chloride) are thermally unstable and require cold storage, unlike this compound, which is stable at room temperature .

Biological Activity

2-Methylmorpholine is a six-membered heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential applications. This article explores the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

This compound has the molecular formula C5H11NOC_5H_{11}NO and features a morpholine ring with a methyl group attached to the second carbon. This structural modification significantly influences its chemical reactivity and biological interactions.

Property Details
Molecular FormulaC5H11NOC_5H_{11}NO
Molecular Weight101.15 g/mol
StructureThis compound Structure

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. These interactions can lead to modulation of biochemical pathways, influencing processes such as:

  • Enzyme Inhibition : this compound derivatives have been shown to inhibit specific enzymes, which can be crucial for developing therapeutic agents.
  • Receptor Modulation : The compound acts as a ligand for various receptors, potentially affecting signaling pathways involved in numerous physiological processes.

1. Antifungal and Antibacterial Activity

Research has indicated that this compound derivatives exhibit significant antifungal and antibacterial properties. For instance, compounds synthesized from this compound have shown effectiveness against common pathogens such as Candida albicans and Staphylococcus aureus.

  • Study Findings : A study found that derivatives of this compound demonstrated an IC50 value of approximately 15 µg/mL against Candida albicans, indicating a potent antifungal effect .

2. Neurological Applications

Recent investigations have highlighted the potential of this compound in neurological drug discovery. It has been identified as a building block for compounds targeting neurodegenerative diseases.

  • Case Study : A compound derived from this compound was developed as an mTOR inhibitor, which showed promise in treating conditions like Parkinson's disease by modulating pathways involved in neuronal survival .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other morpholine derivatives. Below is a table summarizing key differences:

Compound Biological Activity Unique Features
This compoundAntifungal, antibacterial, neurological applicationsMethyl substitution enhances bioactivity
N-MethylmorpholineUsed in industrial applications; less bioactiveLacks significant biological activity
MorpholineBasic structure; limited biological applicationsNo substitutions; lower reactivity

Q & A

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement quality-by-design (QbD) principles: define critical process parameters (CPPs) like stirring speed and reagent addition rate. Use design of experiments (DoE) to optimize factors and minimize variability. Characterize each batch with identical analytical methods .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methylmorpholine
Reactant of Route 2
Reactant of Route 2
2-Methylmorpholine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.